2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Overview
Description
“2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, often involves probing the steric and electronic properties of the binding pocket of the MT2 receptor . The acetamide bearing an unsubstituted indoline moiety displayed excellent binding affinity and selectivity toward the MT2-subtype .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . The exact mass of the molecule is 354.16919058 g/mol .Scientific Research Applications
DNA Interaction and Cytotoxicity
The compound and its derivatives have been studied for their interactions with DNA and cytotoxicity properties. Cu(II) complexes with similar structural frameworks have shown strong DNA binding propensity and demonstrate minor structural changes in calf thymus DNA upon interaction. These complexes exhibit nuclease activity and a certain level of cytotoxicity against different cancer cell lines, indicating potential in cancer therapy research (Kumar et al., 2012).
Crystal Structure and Synthesis
The compound is involved in the synthesis of various heterocyclic compounds. Studies have focused on the crystal and electronic structures of related compounds, which are vital for understanding their chemical behavior and potential applications in various fields, such as materials science (Aydın et al., 2017). Additionally, research on the synthesis of novel spiro compounds containing a carbamate group involving similar compounds points to the diversity in chemical reactions and potential for creating new materials or drugs (Velikorodov et al., 2010).
Antimicrobial Activity
Compounds structurally similar to 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents to combat various bacterial and fungal infections (Kumbhare et al., 2013).
Future Directions
The future directions for “2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride” could involve further exploration of its pharmacological properties. Indole derivatives have been identified as promising structures interacting with various receptor proteins , indicating potential for therapeutic applications.
Mechanism of Action
Target of Action
The compound, 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as monoamine oxidase (MAO) and cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to receptors, such as serotonin receptors, influencing neurotransmitter signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . These pathways are crucial for regulating cell growth, differentiation, and survival. The compound also affects gene expression by modulating transcription factors and epigenetic modifications . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes and influencing the production of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, its binding to serotonin receptors can result in the activation or inhibition of downstream signaling pathways . Additionally, the compound can inhibit or activate enzymes, such as MAO, affecting the metabolism of neurotransmitters . These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes, such as MAO and cytochrome P450, which play crucial roles in the metabolism of neurotransmitters and other compounds . These interactions can affect metabolic flux and alter the levels of metabolites in cells . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters (OCTs) and can bind to plasma proteins, affecting its distribution in the body . Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;;/h2-5,9H,6-8,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROMDQAZHRTFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.